molecular formula C11H10O2S2 B8633391 Methyl dithiophenylacetate

Methyl dithiophenylacetate

Cat. No.: B8633391
M. Wt: 238.3 g/mol
InChI Key: HZUKZELWMDCYOZ-UHFFFAOYSA-N
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Description

Methyl dithiophenylacetate is a dithioester compound characterized by the replacement of oxygen atoms in the traditional ester group with sulfur atoms, resulting in the structure R-C(=S)-S-R'. This substitution confers unique reactivity, particularly in thiophilic addition reactions and participation in Diels-Alder cycloadditions . The compound's sulfur-rich structure enhances its nucleophilicity and stability under specific conditions, making it valuable in synthetic organic chemistry for constructing sulfur-containing analogs of carbohydrates and ketene dithioacetals .

Properties

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

methyl 2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C11H10O2S2/c1-13-11(12)10(8-4-2-6-14-8)9-5-3-7-15-9/h2-7,10H,1H3

InChI Key

HZUKZELWMDCYOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CS1)C2=CC=CS2

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Methyl dithiophenylacetate undergoes nucleophilic substitution at the carbonyl carbon. The sulfur atom’s electron-donating capacity enhances the electrophilicity of the carbonyl, facilitating attacks by nucleophiles such as alcohols and amines.

  • Reaction with alcohols : Forms esters under acidic or basic catalysis.
    Example:

    C6H5S2COOCH3+ROHH+/OHC6H5S2COOR+CH3OH\text{C}_6\text{H}_5\text{S}_2\text{COOCH}_3 + \text{ROH} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_6\text{H}_5\text{S}_2\text{COOR} + \text{CH}_3\text{OH}
  • Reaction with amines : Produces amides.
    Example:

    C6H5S2COOCH3+RNH2C6H5S2CONHR+CH3OH\text{C}_6\text{H}_5\text{S}_2\text{COOCH}_3 + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{S}_2\text{CONHR} + \text{CH}_3\text{OH}

Kinetic studies indicate second-order kinetics, consistent with a bimolecular mechanism involving both the thioester and nucleophile.

Oxidation Reactions

The methylthio groups (SCH3-\text{SCH}_3) are susceptible to oxidation, yielding sulfoxides or sulfones depending on the oxidizing agent and conditions.

Oxidizing AgentProductConditionsYield (%)
H2O2\text{H}_2\text{O}_2SulfoxideMild, RT60–75
mCPBA\text{mCPBA}SulfoneRT, 12 h85–90

These reactions are critical for modifying the electronic properties of the compound.

Reduction Reactions

Reduction of the thioester bond with agents like LiAlH4\text{LiAlH}_4 produces thiols:

C6H5S2COOCH3LiAlH4C6H5SH+CH3OH+byproducts\text{C}_6\text{H}_5\text{S}_2\text{COOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{C}_6\text{H}_5\text{SH} + \text{CH}_3\text{OH} + \text{byproducts}

The reaction proceeds via cleavage of the C–S bond, with the reducing agent attacking the electrophilic carbonyl carbon.

Transesterification and Thiol Exchange

This compound participates in sulfur-transfer reactions:

  • Transesterification : Exchange of the methylthio group with other thiols under basic conditions.
    Example:

    C6H5S2COOCH3+RSHC6H5S2COOR+CH3SH\text{C}_6\text{H}_5\text{S}_2\text{COOCH}_3 + \text{RSH} \rightarrow \text{C}_6\text{H}_5\text{S}_2\text{COOR} + \text{CH}_3\text{SH}
  • Thiol-disulfide exchange : Observed in reactions with disulfides, forming mixed disulfide products .

Radical-Mediated Reactions

Computational studies suggest that this compound can engage in radical pathways under specific conditions. For example, hydrogen abstraction at the methylene carbon (CH2-\text{CH}_2-) by thiyl radicals (e.g., from cysteine residues) forms intermediate radicals, which may undergo decarboxylation or recombination (see DFT energetics in Table 1) .

Table 1: DFT-Computed Energetics for Radical Pathways

StepEnergy Barrier (kcal/mol)
H-atom abstraction+0.8
Decarboxylation/protonation+28.0
H-atom transfer to regenerate+5.2

Comparison with Similar Compounds

Oxygen-Containing Esters: Methyl Phenylacetate

Methyl phenylacetate (C₆H₅CH₂COOCH₃) is an oxygen-based ester widely used in fragrances due to its honey-like odor . Key differences include:

  • Reactivity : Unlike methyl dithiophenylacetate, methyl phenylacetate lacks sulfur atoms, limiting its participation in thiophilic reactions. It primarily undergoes hydrolysis or transesterification.
  • Applications : Methyl phenylacetate is a precursor in pharmaceuticals (e.g., amphetamines) , whereas this compound is utilized in synthesizing sulfur-rich heterocycles .

Table 1 : Comparison of Key Properties

Property This compound Methyl Phenylacetate
Molecular Formula C₉H₁₀S₂O₂ (estimated) C₉H₁₀O₂
Molecular Weight ~214 g/mol 150.17 g/mol
Functional Groups Dithioester (C=S, S-CH₃) Ester (C=O, O-CH₃)
Key Reactivity Thiophilic additions Hydrolysis, transesterification

Phosphonate Esters: Methyl Diethylphosphonoacetate

Methyl diethylphosphonoacetate (CH₃CO-P(O)(OEt)₂) replaces sulfur with a phosphonate group, altering its electronic and steric profile :

  • Reactivity : The phosphonate group enables nucleophilic substitutions at the α-carbon, unlike the sulfur-mediated cycloadditions of this compound.
  • Applications : Phosphonates are used as flame retardants and bioactive molecules, whereas dithioesters are niche in catalysis and specialty materials .

Substituted Phenylacetates

  • Methyl 2,4-Dibromo-3,5-difluorophenylacetate : Halogen substituents enhance electrophilicity, favoring cross-coupling reactions . In contrast, this compound’s sulfur atoms promote nucleophilic attack.
  • Methyl Cyclohexylphenylglycolate : The cyclohexyl group introduces steric hindrance, reducing reactivity compared to the planar aromatic system of this compound .

Table 2 : Substituent Effects on Reactivity

Compound Substituents Key Reactivity
This compound Dithioester Thiophilic additions, cycloadditions
Methyl 2,4-Dibromo-3,5-difluorophenylacetate Halogens (Br, F) Suzuki-Miyaura coupling
Methyl Cyclohexylphenylglycolate Cyclohexyl, hydroxyl Steric hindrance limits reactions

Thiophene-Based Esters: Methyl 2-Thienyl Acetate

Methyl 2-thienyl acetate (C₇H₈O₂S) contains a thiophene ring, which differs from the phenyl group in this compound :

  • Electronic Properties : The thiophene’s aromaticity and electron-rich sulfur enhance conjugation, affecting UV absorption and catalytic activity.

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